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Introduction

Inaxaplin (VX-147) is a potent and selective inhibitor of the apolipoprotein L1 (APOLL1) protein
channel.[1][2] Gain-of-function variants (G1 and G2) of the APOL1 gene are associated with an
increased risk of developing proteinuric kidney diseases, including focal segmental
glomerulosclerosis (FSGS).[3][4] These risk variants lead to excessive ion flux across the cell
membrane, causing cytotoxicity in podocytes and other kidney cells.[3][4] Inaxaplin directly
binds to the APOLL1 protein and blocks this channel function, thereby preventing the
downstream cytotoxic effects.[5][6] Preclinical studies utilizing human embryonic kidney
(HEK293) cells to model APOL1-mediated cytotoxicity have been instrumental in characterizing
the mechanism of action of Inaxaplin.[3][4]

These application notes provide detailed protocols for utilizing Inaxaplin in HEK293 cell-based
assays to assess its efficacy in inhibiting APOL1 channel function and preventing subsequent
cytotoxicity.

Data Presentation
Inaxaplin Potency in HEK293 Cell-Based Assays
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Inaxaplin
Assay Type Cell Line APOL1 Variant Potency Reference
(EC50/1C50)
APOL1-Mediated Tetracycline-
lon Flux inducible Gl ~2 nM (EC50) [7]
Inhibition HEK293
APOL1-Mediated Tetracycline-
Cytotoxicity inducible GO 4.3 nM (EC50) [5]
Rescue HEK?293
APOL1-Mediated Tetracycline-
Cytotoxicity inducible Gl 2.0 nM (EC50) [5]
Rescue HEK293
APOL1-Mediated Tetracycline-
Cytotoxicity inducible G2 2.2 nM (EC50) [5]

Rescue HEK293

Experimental Protocols

HEK?293 Cell Culture and Transfection for APOL1
Expression

This protocol describes the culture of HEK293 cells and the induction of APOL1 expression
using a tetracycline-inducible system, a common method for studying APOL1-mediated effects.

Materials:

o HEK293 cells with a tetracycline-inducible APOL1 expression system (GO, G1, or G2
variants)

e Dulbecco's Modified Eagle Medium (DMEM)
o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin solution
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Trypsin-EDTA solution

Doxycycline

Phosphate-Buffered Saline (PBS)

Cell culture flasks and plates
Protocol:
e Cell Culture:

o Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-
Streptomycin.

o Maintain cells in a humidified incubator at 37°C with 5% CO2.

o Passage cells every 2-3 days or when they reach 80-90% confluency.
e Cell Seeding for Experiments:

o Trypsinize the cells and resuspend them in fresh culture medium.

o Seed the cells in appropriate multi-well plates (e.g., 96-well plates for cytotoxicity and ion
flux assays) at a density that will result in 70-80% confluency on the day of the
experiment.

e Induction of APOL1 Expression:
o Allow cells to adhere for at least 24 hours after seeding.

o To induce APOL1 expression, replace the culture medium with fresh medium containing
doxycycline. The optimal concentration of doxycycline should be determined empirically
but is typically in the range of 10-100 ng/mL.

o Incubate the cells for 12-24 hours to allow for sufficient APOL1 protein expression before
proceeding with the desired assay.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

APOL1-Mediated Cytotoxicity Assay

This protocol utilizes a fluorescence-based method to assess cell viability and cytotoxicity in

HEK293 cells expressing APOL1 risk variants and the protective effect of Inaxaplin.

Materials:

HEK?293 cells expressing tetracycline-inducible APOL1 variants
Inaxaplin

Doxycycline

MultiTox-Fluor Multiplex Cytotoxicity Assay Kit (or similar)
96-well black, clear-bottom plates

Plate reader with fluorescence capabilities

Protocol:

Cell Seeding and APOL1 Induction:

o Seed HEK?293 cells in a 96-well plate and induce APOL1 expression with doxycycline as
described in Protocol 1.

Inaxaplin Treatment:

o Prepare a dose-response curve of Inaxaplin in culture medium. A suggested
concentration range is 0.1 nM to 1 pM.

o Add the different concentrations of Inaxaplin to the respective wells at the same time as
doxycycline induction. Include a vehicle control (e.g., DMSO).

Cytotoxicity Measurement:

o After 24-48 hours of incubation, measure cytotoxicity using the MultiTox-Fluor Multiplex
Cytotoxicity Assay Kit according to the manufacturer's instructions. This assay
simultaneously measures the number of live and dead cells.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b10831908?utm_src=pdf-body
https://www.benchchem.com/product/b10831908?utm_src=pdf-body
https://www.benchchem.com/product/b10831908?utm_src=pdf-body
https://www.benchchem.com/product/b10831908?utm_src=pdf-body
https://www.benchchem.com/product/b10831908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Briefly, add the assay reagent, which contains two different fluorescent substrates, to each
well.

o Incubate for the recommended time at 37°C.

o Read the fluorescence intensity for live cells (e.g., EX'Em ~485/520 nm) and dead cells
(e.g., EXXEm ~485/520 nm after a second step for protease release from dead cells).

o Data Analysis:

o Calculate the percentage of cytotoxicity for each condition relative to a positive control
(e.g., cells treated with a lysis agent) and a negative control (uninduced cells).

o Plot the percentage of cytotoxicity against the Inaxaplin concentration and determine the
EC50 value for cytotoxicity rescue.

APOL1 Channel Function Assay (Thallium Flux)

This protocol describes a fluorescence-based thallium flux assay to measure the ion channel
activity of APOL1 and its inhibition by Inaxaplin. Thallium (Tl+) acts as a surrogate for
potassium (K+) ions.

Materials:

HEK293 cells expressing tetracycline-inducible APOL1 variants

e Inaxaplin

e Doxycycline

e Thallium flux assay kit (e.g., FluxOR™ Potassium lon Channel Assay)
e Thallium sulfate (TI2SO4)

e 96-well black, clear-bottom plates

e Fluorescence plate reader with kinetic read capabilities

Protocol:
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Cell Seeding and APOL1 Induction:

o Seed HEK293 cells in a 96-well plate and induce APOL1 expression with doxycycline as
described in Protocol 1.

Inaxaplin Pre-treatment:
o Prepare a dose-response curve of Inaxaplin in assay buffer.

o Wash the cells with assay buffer and then incubate with different concentrations of
Inaxaplin for 15-30 minutes at room temperature.

Dye Loading:

o Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's
instructions. This typically involves a 60-90 minute incubation at room temperature.

Thallium Flux Measurement:

(¢]

Place the plate in the fluorescence plate reader.

[¢]

Establish a baseline fluorescence reading.

[¢]

Add a stimulus buffer containing thallium sulfate to all wells simultaneously using the plate
reader's injection system.

[¢]

Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes). The
influx of thallium will cause an increase in fluorescence.

Data Analysis:
o Calculate the rate of fluorescence increase for each well.
o Normalize the data to the vehicle control (no Inaxaplin).

o Plot the normalized rate of thallium flux against the Inaxaplin concentration and determine
the IC50 value for channel inhibition.
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Mandatory Visualization
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1. Seed HEK293 cells 2. Induce APOL1 expression 3. Treat with Inaxaplin 4. Incubate 5. Add Cytotoxicity 6. Read Fluorescence 7. Analyze Data
in 96-well plate with Doxycycline (Dose-Response) (24-48 hours) Assay Reagent (Live/Dead Cells) (Calculate EC50)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b10831908?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831908?utm_src=pdf-custom-synthesis
https://bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=1564
https://www.interchim.fr/ft/B/B8IZY0.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10904047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10904047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10461697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10461697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11696124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11696124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10321438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10321438/
https://www.asn-online.org/education/kidneyweek/2021/program-abstract.aspx?controlId=3610592
https://www.benchchem.com/product/b10831908#protocol-for-using-inaxaplin-in-hek293-cell-based-assays
https://www.benchchem.com/product/b10831908#protocol-for-using-inaxaplin-in-hek293-cell-based-assays
https://www.benchchem.com/product/b10831908#protocol-for-using-inaxaplin-in-hek293-cell-based-assays
https://www.benchchem.com/product/b10831908#protocol-for-using-inaxaplin-in-hek293-cell-based-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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